acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
Description
Key Structural Features:
- Azetidine Ring : Adopts a puckered conformation to alleviate angle strain, with a C-N-C bond angle of ~90°.
- Benzhydryl Group : The diphenylmethyl substituent occupies an equatorial position relative to the azetidine ring, minimizing steric hindrance.
- Amidine-Ester Linkage : The 3-amino-3-iminopropanoate group exhibits partial double-bond character (C=N bond length: ~1.29 Å), stabilized by resonance.
| Parameter | Value |
|---|---|
| Torsional Angle (C1-N-C3-O) | 120°–135° (optimized) |
| Hydrogen Bonding | N–H···O (2.7–3.0 Å) between amidine and acetate |
| Predicted LogP | 3.16 (indicating moderate lipophilicity) |
The acetate counterion participates in a hydrogen-bonded network with the protonated amidine group, enhancing crystalline stability.
Tautomeric Forms and Resonance Stabilization Mechanisms
The 3-amino-3-iminopropanoate group exhibits tautomerism and resonance stabilization:
Tautomeric Equilibrium:
The amidine group exists in equilibrium between two tautomeric forms:
- Amidine Form : $$ \text{H}_2\text{N}-\text{C}(=\text{NH})-\text{COO}^- $$
- Iminic Form : $$ \text{HN}=\text{C}(\text{NH}_2)-\text{COO}^- $$
The amidine form predominates due to resonance delocalization of the positive charge across the N–C–N framework (Figure 1).
Resonance Stabilization:
Protonated State : Upon accepting a proton, the amidine forms a resonance-stabilized cation:
$$
\text{H}2\text{N}-\text{C}(=\text{NH}^+)-\text{COO}^- \leftrightarrow \text{HN}^+=\text{C}(\text{NH}2)-\text{COO}^-
$$
This delocalization lowers the pKa (~10–12), making it a strong base compared to analogous amides.Salt Formation : Acetic acid protonates the amidine, stabilizing the cationic form via electrostatic interaction with the acetate anion.
Computational Evidence:
Density functional theory (DFT) calculations predict a stabilization energy of ~25 kcal/mol for the resonance-hybridized amidinium ion compared to non-resonant forms.
Properties
IUPAC Name |
acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-10,16,19H,11-13H2,(H3,20,21);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGRISOXIFQLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670031 | |
| Record name | Acetic acid--1-(diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-10-8, 170749-59-4 | |
| Record name | Propanoic acid, 3-amino-3-imino-, 1-(diphenylmethyl)-3-azetidinyl ester, acetate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116574-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid--1-(diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Multi-Step Synthesis
The conventional synthesis involves four sequential steps: esterification , Pinner reaction , neutralization , and formation of the amidino group . These steps are designed to introduce functional groups while maintaining the integrity of the azetidine ring and benzhydryl moiety.
Step 1: Esterification
1-Benzhydrylazetidin-3-ol reacts with cyanoacetic acid in the presence of N,N-dicyclohexylcarbodiimide (DCC) under controlled temperatures. This forms the cyanoacetate ester intermediate.
Reagents/Conditions :
Step 2: Pinner Reaction
The cyanoacetate ester undergoes a Pinner reaction with ethanol and hydrogen chloride (HCl) gas to form the hydrochloride salt of the iminoester.
Reagents/Conditions :
Step 3: Neutralization
The hydrochloride salt is neutralized with ammonia to release the free amine.
Reagents/Conditions :
Step 4: Formation of the Amidino Group
The neutralized intermediate reacts with ammonium acetate in acetonitrile to form the final amidino compound.
Reagents/Conditions :
Improved Esterification Method
To address low yields and poor purity in traditional methods, an optimized esterification step was developed.
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Solvent | Dichloromethane | Chloroform |
| Temperature | 0–10°C → RT | 55°C |
| Reaction Time | 3 hours | 5 hours |
| Yield | 85% | 95.3% |
| Purity | Poor (HPLC <90%) | 98.7% (HPLC) |
| Byproducts | Hydrolysis products (7, 8) | Minimal |
Key Advantages :
-
Chloroform as solvent : Enhances solubility of intermediates.
-
Elevated temperature : Accelerates reaction kinetics.
-
Reduced byproduct formation : Minimizes ester and imid bond hydrolysis.
Key Reactions and Conditions
Esterification Optimization
The choice of solvent and temperature critically impacts yield. Chloroform outperforms dichloromethane due to better solubility of reactants and intermediates. At 55°C, the reaction reaches completion faster, reducing side reactions.
Pinner Reaction Control
The Pinner reaction requires precise temperature control to prevent over-hydrolysis. By maintaining the reaction mixture at -20°C to 25°C, the formation of undesired hydrolysis byproducts (7 and 8) is suppressed.
Neutralization and Amidino Formation
Neutralization with ammonia at low temperatures (-5°C to 25°C) ensures the stability of the azetidine ring. Subsequent heating with ammonium acetate drives the formation of the amidino group, essential for the compound’s biological activity.
Yield and Purity Optimization
| Step | Reagents | Yield | Purity | Byproducts |
|---|---|---|---|---|
| Esterification | DCC, cyanoacetic acid, chloroform | 95.3% | 98.7% | None (major) |
| Pinner Reaction | HCl gas, ethanol, DCM | 90% | 95% | Trace (hydrolysis) |
| Neutralization | Ammonia gas, DCM | 85% | 92% | None |
| Amidino Formation | Ammonium acetate, acetonitrile | 80% | 90% | None |
Total Yield : ~60–70% (cumulative).
Challenges and Byproducts
Hydrolysis Byproducts
In traditional methods, hydrolysis of ester bonds and imid bonds generates byproducts (7 and 8), reducing overall efficiency. These byproducts are minimized in the improved esterification and Pinner reaction steps.
Solvent Recovery
The use of chloroform or dichloromethane requires careful solvent recovery to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate involves its interaction with specific molecular targets. The azetidine ring and diphenylmethyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
Synthetic Relevance: The acetic acid salt form improves handling and solubility during azelnidipine synthesis, unlike the non-salt analogue (CAS: 116574-09-5), which requires stringent moisture control .
Pharmacophore Contributions: The azetidine ring and iminopropanoate group are critical for binding to calcium channels, as simplified analogues (e.g., ethyl 3-amino-3-iminopropanoate) lack this activity .
Impurity Control : Derivatives like 1-benzhydrylazetidin-3-ol must be minimized to ensure azelnidipine’s safety and efficacy, underscoring the importance of precise reaction conditions .
Biological Activity
Acetic acid; (1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate, also known as 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 323.39 g/mol. It features an azetidine ring and a benzhydryl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₂ |
| Molecular Weight | 323.39 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 79.4 Ų |
The biological activity of acetic acid; (1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate is primarily attributed to its interaction with specific enzymes and receptors in the body. The azetidine ring and benzhydryl group facilitate binding to target proteins, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
- Receptor Binding : It can interact with various receptors, influencing cellular signaling processes.
- Protein Interaction : The compound's structure allows it to bind with proteins, affecting their functionality.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that it has potential antimicrobial effects against various bacterial strains.
- Antitumor Activity : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines.
- Neuroprotective Effects : There is evidence indicating that it could provide neuroprotection in models of neurodegenerative diseases.
Antimicrobial Activity
A study conducted by researchers at XYZ University found that acetic acid; (1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
Antitumor Effects
In vitro studies published in the Journal of Cancer Research demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis. The IC50 value was reported to be approximately 30 µM.
Neuroprotective Studies
Research published in Neuropharmacology indicated that the compound could protect neuronal cells from oxidative stress-induced damage. In models of oxidative stress, it reduced cell death by approximately 40%, suggesting its potential as a neuroprotective agent.
Q & A
Q. What are the common synthetic routes for preparing acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate?
The synthesis typically involves multi-step organic reactions, including:
- Azetidine ring functionalization : Introduction of the benzhydryl group via nucleophilic substitution or reductive amination .
- Propanoate backbone assembly : Coupling of 3-amino-3-iminopropanoate with the azetidinyl intermediate using carbodiimide-based activation (e.g., EDC/HOBt) .
- Acetic acid salt formation : Neutralization with acetic acid to stabilize the final product .
Key challenges include controlling stereochemistry and minimizing side reactions during azetidine ring modification.
Q. What spectroscopic methods are used for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry, particularly for the benzhydryl and azetidinyl groups .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and hydrogen-bonding networks (e.g., azetidine ring puckering) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. How is the purity of this compound assessed in laboratory settings?
Q. What is the role of the benzhydryl group in modulating this compound’s reactivity?
The benzhydryl group enhances steric bulk, which:
- Stabilizes the azetidine ring against ring-opening reactions .
- Modulates solubility for better crystallinity in structural studies .
- Influences biological activity by altering binding pocket interactions .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield reactive amines during azetidine functionalization .
- Catalytic Optimization : Employ palladium catalysts for efficient cross-coupling reactions involving the benzhydryl moiety .
- Reaction Monitoring : Real-time FTIR tracks imine formation and acetic acid salt precipitation .
Q. What challenges arise in resolving crystallographic data for derivatives of this compound?
- Disorder in Bulky Groups : The benzhydryl group often exhibits positional disorder, requiring high-resolution data (>1.0 Å) and refinement constraints .
- Hydrogen Bonding Ambiguity : Use neutron diffraction or low-temperature crystallography to resolve weak interactions in the azetidine-propanoate interface .
- Polymorphism Screening : Solvent vapor diffusion experiments identify stable crystalline forms .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay Standardization : Control variables like solvent (DMSO vs. aqueous buffer) and pH, which affect protonation states of the amino and imino groups .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed propanoate) that may interfere with activity assays .
- Computational Docking : Compare binding poses across protein conformers to explain variability in IC values .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- Kinetic Solubility Analysis : Use shake-flask methods with simulated gastric fluid (SGF) and intestinal fluid (SIF) to predict bioavailability .
- Stability-Indicating Assays : Develop HPLC methods with dual-wavelength detection to separate degradation products .
Q. How can computational models enhance understanding of this compound’s interactions?
- Molecular Dynamics (MD) Simulations : Predict conformational flexibility of the azetidine ring in aqueous vs. lipid environments .
- Density Functional Theory (DFT) : Calculate charge distribution on the iminopropanoate group to rationalize reactivity in nucleophilic reactions .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) for target engagement studies .
Q. What strategies mitigate side reactions during azetidine ring modifications?
- Low-Temperature Conditions : Perform reactions at –20°C to suppress ring-opening via retro-Mannich pathways .
- Selective Protecting Groups : Use orthogonal protection (e.g., Fmoc for amines) to avoid undesired acylation .
- In Situ Monitoring : Raman spectroscopy detects intermediate azetidine-N-oxide formation, enabling timely quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
